6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-oxo-N-(1,3-thiazol-2-yl)-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2S/c13-6-3-5(10-4-11-6)7(14)12-8-9-1-2-15-8/h1-4H,(H,9,12,14)(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALDYSOBWLGPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a nucleophilic substitution reaction using a thiazole derivative and an appropriate leaving group on the pyrimidine ring.
Hydroxylation: The hydroxy group at the 6-position can be introduced through selective hydroxylation using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiazole derivatives, appropriate leaving groups, nucleophiles.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiazolyl derivatives.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit potent biological activities, particularly in cancer treatment and antimicrobial applications. The following table summarizes key biological activities associated with 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide:
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| FLT3 kinase inhibition | MV4-11 (acute myeloid leukemia) | 0.002 | Inhibition of FLT3-dependent signaling |
| Anti-cancer activity | HeLa (cervical cancer) | >10 | Minimal activity observed |
| Apoptosis induction | MDA-MB-231 (breast cancer) | 0.126 | Induction of caspase-mediated apoptosis |
Medicinal Chemistry
- Cancer Therapy : The compound is under investigation for its anticancer properties, particularly against acute myeloid leukemia and breast cancer. Its ability to inhibit specific kinases makes it a promising candidate for targeted therapies.
- Antimicrobial Activity : Similar thiazole derivatives have shown antimicrobial properties, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Compounds with related structures have demonstrated anti-inflammatory activities by inhibiting cyclooxygenase enzymes, indicating potential for developing anti-inflammatory drugs.
Industrial Applications
- Pharmaceutical Development : The compound serves as a building block for synthesizing more complex molecules used in drug development.
- Agrochemicals : Its biological activity may extend to applications in developing new agrochemicals aimed at pest control or enhancing crop resistance.
Case Studies
- FLT3 Inhibition in AML : A study highlighted the compound's ability to inhibit FLT3 kinase with an IC50 value of 0.002 μM in MV4-11 cells, showcasing its potential as a targeted therapy for acute myeloid leukemia. Cellular assays confirmed that this compound effectively induced apoptosis in leukemic cells by disrupting essential signaling pathways.
- Breast Cancer Activity : Another investigation focused on the MDA-MB-231 breast cancer cell line, where the compound exhibited significant anti-proliferative effects with an IC50 value of 0.126 μM. This study noted that treatment led to increased levels of caspase 9, indicating activation of the apoptotic pathway.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Core Modifications: Replacing pyrimidine with thienopyrimidine (e.g., 2g in ) introduces a fused-ring system, enhancing planarity and π-π stacking interactions, which correlate with improved antimicrobial activity.
- Substituent Impact: Hydroxy Group: The 6-OH group in the target compound may enhance solubility compared to chloro-substituted analogs (e.g., 8e). Thiazole vs.
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | logP (Predicted) | Water Solubility (mg/mL) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 1.2 | ~0.5 | 245.21 | OH, carboxamide, thiazole |
| 6-Hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide | 0.8 | ~1.2 | 230.22 | OH, carboxamide, pyridine |
| Dasatinib | 3.5 | <0.1 | 488.01 | Chloro, piperazine, thiazole |
Key Insights:
- Lipophilicity : The thiazole group increases logP compared to pyridyl analogs, suggesting better membrane permeability but lower aqueous solubility.
- Bioactivity : While direct data for the target compound is lacking, analogs like 2g () and dasatinib () highlight the importance of carboxamide-heterocycle interactions in targeting enzymes (e.g., kinases, TrmD).
Biological Activity
6-Hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial, antiviral, and anticancer agent. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant case studies.
Target of Action
The compound belongs to the class of thiazole derivatives, which have been shown to exhibit a wide range of biological activities. These activities are primarily attributed to their ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.
Mode of Action
Thiazole derivatives can act as ligands that recruit proteins for targeted protein degradation. They influence cellular functions by modulating biochemical pathways and enzyme activities.
Biochemical Pathways
Research indicates that these compounds can activate or inhibit multiple biochemical pathways, contributing to their broad spectrum of biological effects .
Cellular Effects
this compound exhibits various cellular effects, including:
- Antimicrobial Activity: Effective against a range of pathogens.
- Antiviral Activity: Demonstrated potential against several viruses.
- Antitumor Activity: Shown to induce cytotoxic effects in cancer cell lines .
Molecular Mechanism
The compound's effects are mediated at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and alterations in gene expression.
Antimicrobial and Antiviral Activities
A study evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, as well as various viral strains .
Anticancer Properties
In vitro studies assessed the cytotoxicity of this compound against several cancer cell lines (e.g., MCF-7, HepG2). The compound exhibited IC50 values indicating significant antiproliferative activity. Structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring could enhance its cytotoxic effects .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 5.71 | 10 (5-fluorouracil) |
| HepG2 | 6.00 | 12 (doxorubicin) |
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties were also investigated. It was shown to inhibit COX-2 activity in vitro with an IC50 comparable to standard anti-inflammatory drugs .
Pharmacokinetics
The pharmacokinetic profile of thiazole derivatives suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. These compounds are generally slightly soluble in water but show better solubility in organic solvents.
Q & A
What are the recommended synthetic routes for 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized for higher yield?
Basic
The compound can be synthesized via amidation reactions between pyrimidine-4-carboxylic acid derivatives and 2-aminothiazole. A standard approach (Method A, as described in and ) involves coupling the carboxylic acid with 2-aminothiazole using coupling reagents such as HATU or EDCI in solvents like DMF or THF. Optimization strategies include:
- Adjusting stoichiometry (e.g., 1.2 equivalents of amine to ensure complete reaction).
- Temperature control (room temperature vs. reflux, depending on reagent stability).
- Purification via preparative TLC or flash chromatography to isolate the product .
How can researchers resolve contradictions in NMR spectral data when characterizing this compound?
Advanced
Contradictions may arise from tautomerism of the 6-hydroxy group or impurities. Methodological solutions include:
- 2D NMR (COSY, HSQC) : To confirm proton-proton and carbon-proton connectivity, resolving ambiguities in peak assignments.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and identifies isotopic patterns.
- HPLC with varied mobile phases : Detects and quantifies impurities, ensuring spectral purity >95% .
What analytical techniques are essential for confirming the purity and structure of this compound?
Basic
Critical techniques include:
- 1H/13C NMR : Confirms structural integrity and identifies functional groups (e.g., hydroxy, amide).
- ESI-MS or MALDI-TOF : Validates molecular weight and fragmentation patterns.
- HPLC : Assesses purity (>95% by UV detection at 254 nm).
- Elemental analysis : Verifies C, H, N, S composition .
How to design a study to investigate the tautomeric behavior of the 6-hydroxy group in different solvents?
Advanced
A multi-technique approach is recommended:
- Variable-temperature NMR : Conduct experiments in DMSO-d6 (polar, protic) and CDCl3 (non-polar) to monitor solvent-dependent tautomer shifts.
- UV-Vis spectroscopy : Track absorption changes in the 250–400 nm range, indicative of tautomeric equilibria.
- Computational modeling (DFT) : Predict stable tautomers and compare with experimental data .
What are the key considerations in selecting coupling reagents for the amide bond formation in this synthesis?
Basic
Factors include:
- Reagent reactivity : HATU or EDCI/HOBt are preferred for sterically hindered substrates.
- Byproduct solubility : Use DMF for better solubility of urea byproducts.
- Functional group compatibility : Protect the 6-hydroxy group (e.g., as a silyl ether) to prevent side reactions during coupling .
How can structure-activity relationship (SAR) studies be structured to explore the biological potential of this compound?
Advanced
SAR strategies involve:
- Analog synthesis : Modify substituents on the pyrimidine (e.g., 6-hydroxy vs. 6-methoxy) and thiazole rings (e.g., halogenation).
- Enzyme inhibition assays : Test analogs against kinases or dehydrogenases, leveraging the compound’s heterocyclic scaffold.
- Molecular docking : Use software like AutoDock to predict binding interactions with target proteins (e.g., ATP-binding sites) .
How to address low yields in the final amidation step during synthesis?
Basic
Troubleshooting steps:
- Activation of the carboxylic acid : Pre-activate with ClCO₂Et or oxalyl chloride before coupling.
- Solvent selection : Use anhydrous DMF or THF to minimize hydrolysis.
- Catalytic additives : Add DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
What computational tools can predict the pharmacokinetic properties of this compound?
Advanced
Use in silico platforms:
- SwissADME : Predicts logP, solubility, and bioavailability.
- Molinspiration : Estimates drug-likeness (e.g., Lipinski’s Rule of Five).
- Molecular Dynamics (MD) simulations : Models membrane permeability and metabolic stability .
How to validate the compound’s stability under physiological conditions for in vitro assays?
Advanced
Design stability studies:
- pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.
- Plasma stability : Expose to human plasma and quantify parent compound remaining after 24 hours.
- Light/temperature stress tests : Use ICH guidelines to assess photolytic and thermal degradation .
What strategies can elucidate the mechanism of action (MOA) of this compound in cellular assays?
Advanced
MOA studies require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
